molecular formula C12H10FNO3 B8196403 2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one

2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one

Cat. No. B8196403
M. Wt: 235.21 g/mol
InChI Key: YFQDXHODXTURHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one is a useful research compound. Its molecular formula is C12H10FNO3 and its molecular weight is 235.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.

Starting Materials
2-nitrobenzaldehyde, ethyl acetoacetate, fluorine gas, sodium hydride, acetic anhydride, sulfuric acid, sodium hydroxide, ethanol, wate

Reaction
Step 1: Nitration of 2-nitrobenzaldehyde with nitric acid and sulfuric acid to yield 2-nitro-5-formylbenzoic acid., Step 2: Condensation of 2-nitro-5-formylbenzoic acid with ethyl acetoacetate in the presence of sodium ethoxide to form 2-nitro-5-(1-oxoethyl)benzoic acid ethyl ester., Step 3: Reduction of 2-nitro-5-(1-oxoethyl)benzoic acid ethyl ester with sodium hydride and ethanol to produce 2-amino-5-(1-oxoethyl)benzoic acid ethyl ester., Step 4: Fluorination of 2-amino-5-(1-oxoethyl)benzoic acid ethyl ester with fluorine gas in the presence of acetic anhydride to yield 2-fluoro-5-(1-oxoethyl)benzoic acid ethyl ester., Step 5: Cyclization of 2-fluoro-5-(1-oxoethyl)benzoic acid ethyl ester with sulfuric acid and acetic anhydride to form 2-fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one., Step 6: Neutralization of the reaction mixture with sodium hydroxide and extraction with water to isolate the desired product.

properties

IUPAC Name

2-fluoro-8-nitro-3,5,6,7-tetrahydro-2H-s-indacen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c13-9-5-7-4-6-2-1-3-8(6)11(14(16)17)10(7)12(9)15/h4,9H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQDXHODXTURHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C(=O)C(C3)F)C(=C2C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one

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